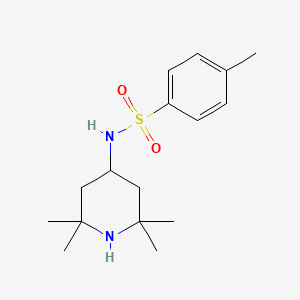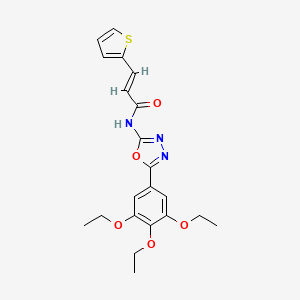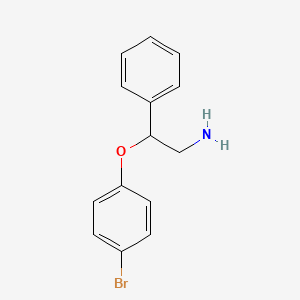
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide” is a complex organic compound that contains a benzyl group, a tetrahydroquinoline group, and a thiophene carboxamide group . These groups are common in medicinal chemistry and have been reported to harbor vast therapeutic potential .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions, including the formation of the tetrahydroquinoline ring and the attachment of the benzyl and thiophene carboxamide groups . The exact synthesis process for this specific compound is not available in the literature I have access to.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The tetrahydroquinoline ring provides a rigid, planar structure, while the benzyl and thiophene carboxamide groups may add additional complexity to the molecule’s 3D shape .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzyl group, the tetrahydroquinoline ring, and the thiophene carboxamide group . Each of these groups can participate in different types of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These properties could include its solubility, stability, melting point, boiling point, and reactivity .Scientific Research Applications
Antimicrobial and Antitubercular Activities
Compounds with structures similar to N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide have shown promising antimicrobial and antitubercular activities. For instance, carboxamide derivatives of quinolones have been synthesized and demonstrated significant antibacterial, antifungal, and antitubercular properties in various studies. This suggests that our compound of interest might also possess similar biological activities, making it a candidate for further research in developing new antimicrobial agents (Kumar, Fernandes, & Kumar, 2014).
Pharmacological Properties
Related quinolone and carboxamide compounds have been extensively studied for their pharmacological properties, including their potential as antipsychotic agents. Heterocyclic carboxamides, for example, have been evaluated for their binding to dopamine and serotonin receptors, indicating the potential for psychoactive effects. Such studies underscore the importance of exploring the pharmacological applications of this compound and related molecules in the development of new therapeutic agents (Norman et al., 1996).
Synthesis and Structural Studies
The synthesis and structural elucidation of related compounds, such as benzothiophene carboxamides, have been a focus of research, providing a foundation for further exploration of this compound. These studies offer insights into the molecular framework that could be beneficial for designing drugs with improved efficacy and reduced side effects. Understanding the structural characteristics and synthesis pathways of these compounds is crucial for their application in medicinal chemistry (Abbasi et al., 2011).
Future Directions
Mechanism of Action
Target of Action
The compound “N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide” is a complex organic molecule that likely interacts with specific biological targets. Based on its structure, it contains an indole nucleus , which is found in many bioactive compounds and binds with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Without specific studies on “this compound”, it’s difficult to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been shown to interact with a variety of biochemical pathways .
Result of Action
Indole derivatives have been shown to have diverse biological activities .
properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c24-20-11-8-16-13-17(22-21(25)19-7-4-12-26-19)9-10-18(16)23(20)14-15-5-2-1-3-6-15/h1-7,9-10,12-13H,8,11,14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDORNVNWSOAIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)C3=CC=CS3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[4-(Sec-butyl)anilino]-1-(2-thienyl)-1-propanone](/img/structure/B2690392.png)
![(2Z)-2-[(4-methoxyphenyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B2690393.png)

![3'-methoxy-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2690395.png)

![3-[(5-Chloro-2-methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B2690398.png)

![N-(2,4-dimethylphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2690402.png)
![(E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2690403.png)
